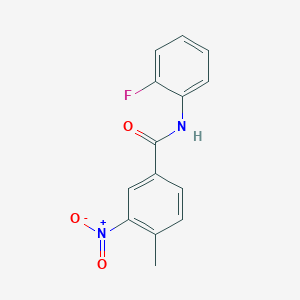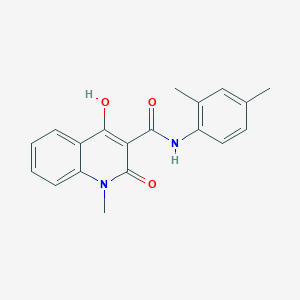![molecular formula C12H11N4NaS B11986763 sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide](/img/structure/B11986763.png)
sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide is a chemical compound with the molecular formula C12H11N4NaS and a molecular weight of 266.302 g/mol . This compound belongs to the class of triazinoindoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like sodium hydride . The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various metal salts of the compound.
Scientific Research Applications
Sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol and thereby reducing the production of reactive oxygen species (ROS) . This action helps mitigate oxidative stress and cellular damage in various disease models .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- 3-((2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole
- 6-(4-chlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
Sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide is unique due to its specific structural features, such as the propylsulfanyl group and the triazinoindole core. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N4NaS |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide |
InChI |
InChI=1S/C12H11N4S.Na/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11;/h3-6H,2,7H2,1H3;/q-1;+1 |
InChI Key |
UWMFCYQYMXPIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3[N-]2)N=N1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986697.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![3-tert-butyl-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986705.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986715.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)
![4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11986717.png)
![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)




![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11986777.png)
